
2-(3,5-Difluorophenyl)aniline
Übersicht
Beschreibung
2-(3,5-Difluorophenyl)aniline is a chemical compound with the molecular formula C12H9F2N . It is an aromatic amine with a molecular weight of 211.2 g/mol . This compound is a derivative of aniline, in which two of the hydrogen atoms on the phenyl ring are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of 2-(3,5-Difluorophenyl)aniline consists of a biphenyl group where two of the hydrogen atoms on the phenyl ring are replaced by fluorine atoms .Physical And Chemical Properties Analysis
2-(3,5-Difluorophenyl)aniline is a liquid at room temperature . It has a molecular weight of 205.21 .Wissenschaftliche Forschungsanwendungen
Electrochemical CO2 Reduction A study by Talukdar et al. (2020) developed rhenium(I) complexes containing pendent arylamine functionalities, including derivatives of aniline, showing enhanced electrochemical reduction of CO2 to CO. The aniline-substituted catalysts demonstrated superior turnover frequencies and high Faradaic efficiencies compared to the benchmark catalyst, indicating the potential of aniline derivatives in CO2 reduction technologies (Talukdar et al., 2020).
Spectroscopic and Theoretical Investigation Ceylan et al. (2016) conducted a spectroscopic and theoretical investigation of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, showcasing the compound's crystal structure and molecular geometry. This research highlights the importance of aniline derivatives in understanding the interaction between molecular structure and electronic properties (Ceylan et al., 2016).
Antiproliferative Activity Studies Kasumov et al. (2016) explored the synthesis of Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines, derived from aniline substitutions. These complexes were studied for their antiproliferative potentials against cancer cell lines, indicating the biomedical applications of aniline derivatives (Kasumov et al., 2016).
Luminescent Materials Vezzu et al. (2010) reported on the synthesis and electroluminescence application of highly luminescent tetradentate bis-cyclometalated platinum complexes involving aniline derivatives. These complexes exhibit potential for use in organic light-emitting diodes (OLEDs), highlighting the material science applications of aniline derivatives (Vezzu et al., 2010).
Palladium-Catalyzed Cross-Coupling Wang et al. (2019) identified 3,5-bis(trifluoromethyl)aniline as an efficient monodentate transient directing group for palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes. This study demonstrates the utility of aniline derivatives in facilitating novel synthetic pathways for organic compounds (Wang et al., 2019).
Safety and Hazards
2-(3,5-Difluorophenyl)aniline is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Wirkmechanismus
Target of Action
Aniline derivatives are known to interact with a variety of biological targets, influencing numerous physiological processes
Mode of Action
Aniline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes caused by 2-(3,5-Difluorophenyl)aniline require further investigation.
Biochemical Pathways
Aniline derivatives can influence a variety of biochemical pathways, leading to downstream effects on cellular function
Result of Action
Aniline derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action
Eigenschaften
IUPAC Name |
2-(3,5-difluorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYILCTRYEHZDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716703 | |
| Record name | 3',5'-Difluoro[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorophenyl)aniline | |
CAS RN |
873056-60-1 | |
| Record name | 3′,5′-Difluoro[1,1′-biphenyl]-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873056-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Difluoro[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



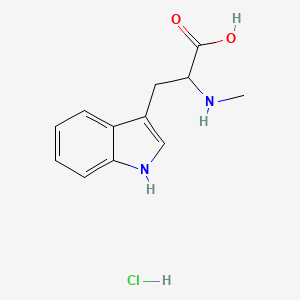

![Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1425505.png)

![Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate](/img/structure/B1425507.png)
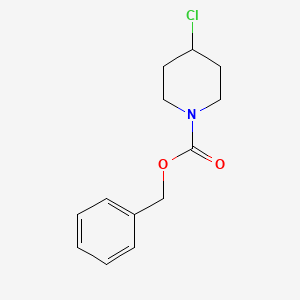


![3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile](/img/structure/B1425516.png)
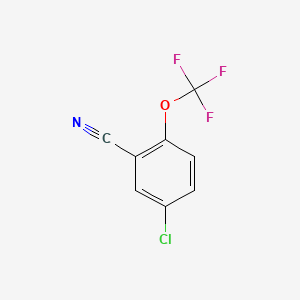
![4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid](/img/structure/B1425520.png)
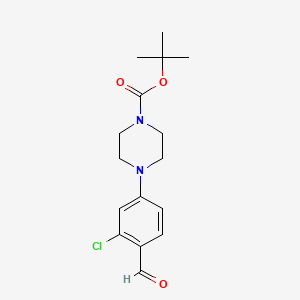
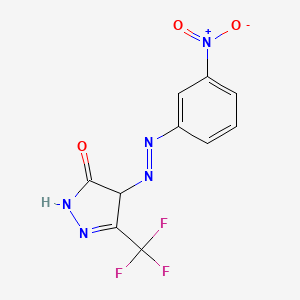
![N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425524.png)